molecular formula C21H19FO3 B5044749 3-[(2-FLUOROPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

3-[(2-FLUOROPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

Cat. No.: B5044749
M. Wt: 338.4 g/mol
InChI Key: ULMAXSUAYHIACX-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with a unique structure that combines a fluorophenyl group, a methoxy group, and a cyclohexa[c]chromen-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves the formation of a C–C bond between the H-3 carbon of 4-hydroxycoumarin and the less hindered site of styrene oxide, followed by cyclization with the elimination of water molecules . This reaction is often catalyzed by FeCl3, which facilitates the regioselective ring-opening of aryl oxirane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

3-[(2-Fluorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets would depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-fluorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one
  • 3-[(2-fluorophenyl)methoxy]-8-methoxybenzo[c]chromen-6-one
  • 3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one

Uniqueness

3-[(2-Fluorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific combination of functional groups and its cyclohexa[c]chromen-6-one core. This structure imparts unique chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO3/c1-13-19(24-12-14-6-2-5-9-18(14)22)11-10-16-15-7-3-4-8-17(15)21(23)25-20(13)16/h2,5-6,9-11H,3-4,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMAXSUAYHIACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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